

Application Notes and Protocols for ATL802 in Preclinical Lung Transplantation Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Atl802*

Cat. No.: *B15581926*

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

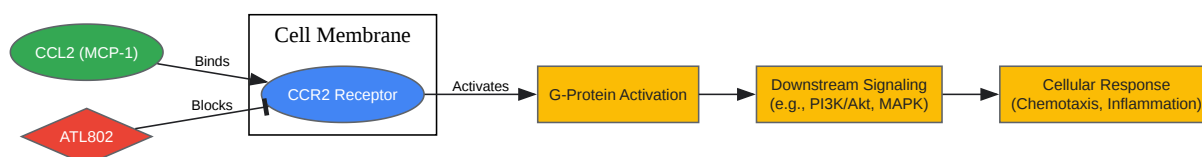
Lung transplantation is a life-saving intervention for patients with end-stage pulmonary diseases. However, its long-term success is significantly hampered by acute and chronic rejection, processes in which inflammatory cell infiltration plays a pivotal role. The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key mediators in the recruitment of monocytes and macrophages to the allograft, contributing to inflammation and tissue damage.^{[1][2]} **ATL802** is a potent and selective small molecule antagonist of the CCR2 receptor. By blocking the CCL2/CCR2 signaling axis, **ATL802** is hypothesized to mitigate lung allograft rejection by inhibiting the infiltration of pro-inflammatory leukocytes. These application notes provide a comprehensive overview of the proposed mechanism of action of **ATL802** and detailed protocols for its investigation in preclinical models of lung transplantation.

Mechanism of Action

ATL802 competitively binds to the CCR2 receptor on the surface of monocytes, macrophages, and other immune cells, preventing the binding of its ligand CCL2. This inhibition blocks the downstream signaling cascade that leads to chemotaxis, cellular activation, and recruitment to the lung allograft.^{[3][4][5]} The anticipated outcome is a reduction in the inflammatory milieu within the transplanted lung, thereby attenuating both acute and chronic rejection processes.

Signaling Pathway

The binding of CCL2 to CCR2 initiates a G-protein coupled signaling cascade, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell migration and activation. **ATL802** acts as a direct inhibitor of this initial binding step.



[Click to download full resolution via product page](#)

Figure 1: Proposed mechanism of action of **ATL802**.

Preclinical Data Summary

While specific data for **ATL802** is not yet available, the following tables summarize representative data from preclinical studies of other CCR2 antagonists in relevant models. This information can serve as a guide for designing experiments with **ATL802**.

Table 1: In Vivo Dosage of Representative CCR2 Antagonists

Compound	Animal Model	Route of Administration	Dosage	Frequency	Reference
RS-102895	Mouse	Intraperitoneal (i.p.)	5 mg/kg	Every 6 hours	[6] [7]
PF-04178903	Mouse	Subcutaneous (s.c.)	50 mg/kg	Twice daily	[8]
INCB3344	Mouse	Oral (p.o.)	30 mg/kg	Once daily	[9]
CCR2-Antagonist	Rat	Intratracheal	1.6 µg/g	Single dose	[10]

Table 2: Expected Outcomes of ATL802 Treatment in a Lung Transplant Model

Parameter	Expected Outcome	Method of Assessment
Graft Infiltration	Reduced number of CD45+, CD68+, and CD11c+ cells	Histology, Immunohistochemistry, Flow Cytometry
Pro-inflammatory Cytokines	Decreased levels of TNF-α, IL-1β, and IL-6 in BAL fluid	ELISA, Multiplex Assay
Allograft Rejection Score	Lower histological rejection grade	H&E Staining, ISHLT Grading Criteria
Lung Function	Improved graft function	Pulmonary Function Tests (e.g., spirometry in larger animals)
Survival	Increased allograft and recipient survival	Kaplan-Meier Analysis

Experimental Protocols

The following protocols are provided as a guide for the preclinical evaluation of **ATL802** in rodent models of lung transplantation.

Orthotopic Lung Transplantation in Mice

This protocol is adapted from established methods for single left lung transplantation in mice.

[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

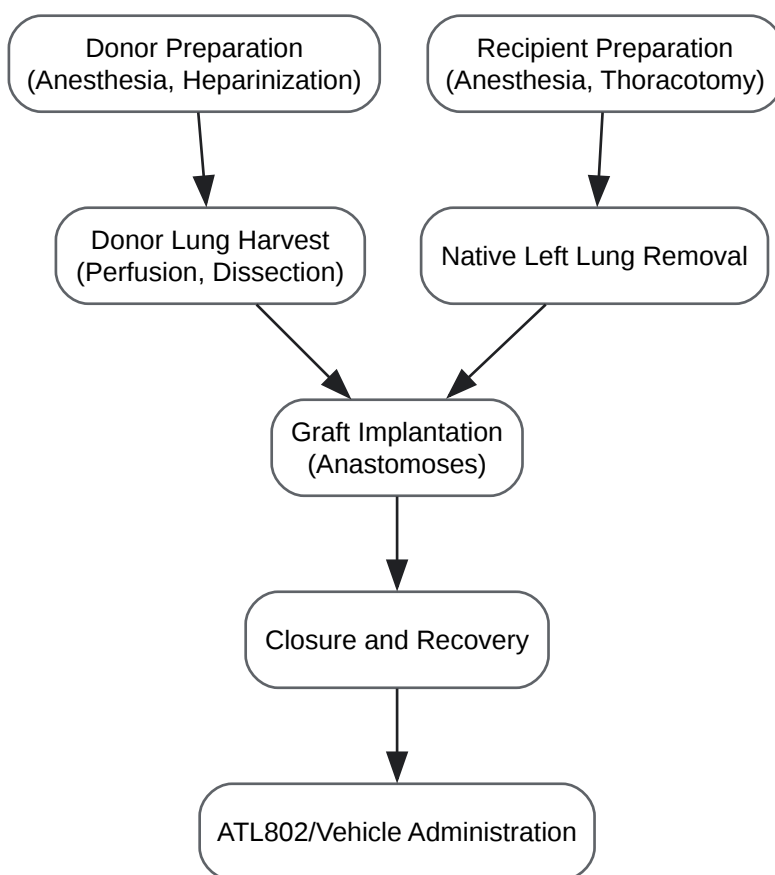
Materials:

- Donor and recipient mice (e.g., C57BL/6 and BALB/c for allogeneic model)
- Anesthesia (e.g., isoflurane, ketamine/xylazine)
- Surgical microscope
- Microsurgical instruments
- Suture material (e.g., 8-0 to 10-0 nylon)
- Heparin
- Perfusion solution (e.g., Perfadex)
- **ATL802** or vehicle control

Procedure:

- Donor Lung Harvest:
 - Anesthetize the donor mouse.
 - Perform a midline sternotomy to expose the heart and lungs.
 - Inject heparin into the right ventricle.
 - Cannulate the pulmonary artery and perfuse the lungs with cold perfusion solution.

- Carefully dissect the left lung, including the pulmonary artery, pulmonary vein, and bronchus.
- Recipient Preparation:
 - Anesthetize the recipient mouse and place it in the right lateral decubitus position.
 - Perform a left thoracotomy to expose the native left lung.
 - Ligate and transect the pulmonary artery, pulmonary vein, and bronchus of the native left lung and remove it.
- Graft Implantation:
 - Place the donor lung into the recipient's thoracic cavity.
 - Perform anastomoses of the pulmonary artery, pulmonary vein, and bronchus using a cuff technique or suture.
 - Reinflate the transplanted lung.
 - Close the thoracotomy in layers.
- Post-operative Care and **ATL802** Administration:
 - Provide post-operative analgesia and monitor for recovery.
 - Administer **ATL802** or vehicle control according to the predetermined dosage and schedule (refer to Table 1 for guidance).



[Click to download full resolution via product page](#)

Figure 2: Workflow for orthotopic lung transplantation in mice.

Assessment of Lung Allograft Rejection

1. Histological Analysis:

- At selected time points post-transplantation, euthanize the animals and harvest the lung allografts.
- Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
- Cut 5 μ m sections and stain with Hematoxylin and Eosin (H&E).
- Score the sections for acute rejection based on the International Society for Heart and Lung Transplantation (ISHLT) grading system, which evaluates perivascular and interstitial mononuclear infiltrates.^{[15][16][17]}

Table 3: ISHLT Grading of Acute Cellular Rejection

Grade	Severity	Histological Findings
A0	None	No significant abnormality.
A1	Minimal	Scattered, infrequent perivascular mononuclear infiltrates. [16]
A2	Mild	More frequent and dense perivascular mononuclear infiltrates. [16]
A3	Moderate	Dense perivascular infiltrates with extension into the alveolar septa.
A4	Severe	Diffuse perivascular, interstitial, and alveolar infiltrates with alveolar damage.

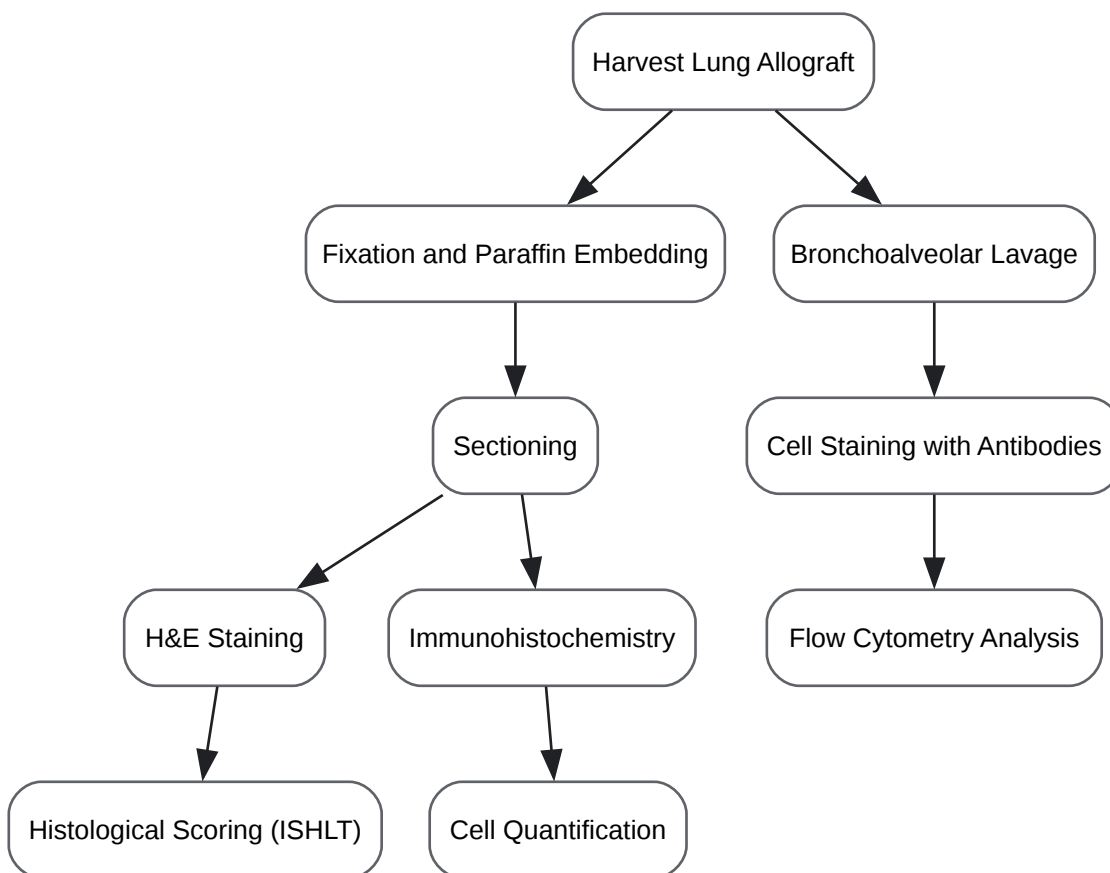
2. Immunohistochemistry (IHC):

- Perform IHC on paraffin-embedded sections to identify specific immune cell populations.
- Use primary antibodies against markers such as CD45 (pan-leukocyte), CD68 (macrophages), and CD3 (T cells).
- Quantify the number of positive cells per high-power field.

3. Flow Cytometry of Bronchoalveolar Lavage (BAL) Fluid:

- Perform a bronchoalveolar lavage on the transplanted lung using sterile saline.[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Centrifuge the BAL fluid to pellet the cells.
- Resuspend the cells in FACS buffer and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD11c, Ly6C, CD4, CD8).

- Analyze the cell populations using a flow cytometer to quantify the number and percentage of different immune cell subsets.[18][19][20]



[Click to download full resolution via product page](#)

Figure 3: Workflow for the assessment of lung allograft rejection.

Safety and Toxicology

Preclinical safety and toxicology studies for **ATL802** should be conducted in accordance with regulatory guidelines. These studies should assess potential on-target and off-target effects, including hematological parameters, clinical chemistry, and histopathological evaluation of major organs.

Conclusion

ATL802, as a CCR2 antagonist, represents a promising therapeutic strategy to mitigate rejection in lung transplantation. The protocols outlined in these application notes provide a framework for the preclinical evaluation of **ATL802**'s efficacy and mechanism of action in

relevant animal models. Careful experimental design and comprehensive analysis of both immunological and functional endpoints will be crucial in determining the translational potential of **ATL802** for improving outcomes in lung transplant recipients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. CCR2 Regulates Monocyte Recruitment As Well As CD4+ Th1 Allorecognition After Lung Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
2. Critical role for the chemokine MCP-1/CCR2 in the pathogenesis of bronchiolitis obliterans syndrome - PMC [pmc.ncbi.nlm.nih.gov]
3. ahajournals.org [ahajournals.org]
4. ahajournals.org [ahajournals.org]
5. scispace.com [scispace.com]
6. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
7. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
8. CCR2 Antagonist Prophylaxis Reduces Pulmonary Immune Pathology and Markedly Improves Survival during Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
9. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
10. researchgate.net [researchgate.net]
11. Orthotopic Mouse Lung Transplantation as Experimental Methodology to Study Transplant and Tumor Biology - PMC [pmc.ncbi.nlm.nih.gov]
12. Orthotopic mouse lung transplantation as experimental methodology to study transplant and tumor biology - PubMed [pubmed.ncbi.nlm.nih.gov]
13. profiles.wustl.edu [profiles.wustl.edu]

- 14. Orthotopic mouse lung transplantation as experimental methodology to study transplant and tumor biology | Springer Nature Experiments [experiments.springernature.com]
- 15. Detection, classification, and management of rejection after lung transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lung Rejection Study Group [tpis.upmc.com]
- 17. atsjournals.org [atsjournals.org]
- 18. Analysis of bronchoalveolar lavage from human lung transplant recipients by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flow cytometric analysis of lung lymphocytes in lung transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bronchoalveolar Immunologic Profile of Acute Human Lung Transplant Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ATL802 in Preclinical Lung Transplantation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581926#atl802-dosage-for-lung-transplantation-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com